Clostebol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Muscle-Wasting Disorders:

Some early research explored Clostebol's ability to promote muscle growth and counteract muscle wasting. Studies in animals suggested it might be beneficial in conditions like sarcopenia, an age-related loss of muscle mass and function []. However, these findings haven't translated well to human trials.

Treatment of Bone Disorders:

Limited research has investigated Clostebol's effects on bone health. Some studies suggest it might stimulate bone formation, potentially offering benefits in osteoporosis treatment []. However, more robust clinical trials are needed to confirm this potential application.

Other Investigated Uses:

There have been scattered investigations into Clostebol for various conditions, including anemia and female infertility. However, these studies haven't yielded conclusive evidence for its effectiveness, and further research is lacking [, ].

Important Considerations:

- Safety Concerns: Clostebol shares many of the side effects associated with other anabolic steroids, including liver damage, increased risk of cardiovascular problems, and potential for virilization in women []. These safety concerns limit its potential therapeutic application.

- Limited Research: Most research on Clostebol is preclinical, meaning it's been conducted in animals and not humans. Further clinical trials are needed to assess its safety and efficacy for specific conditions.

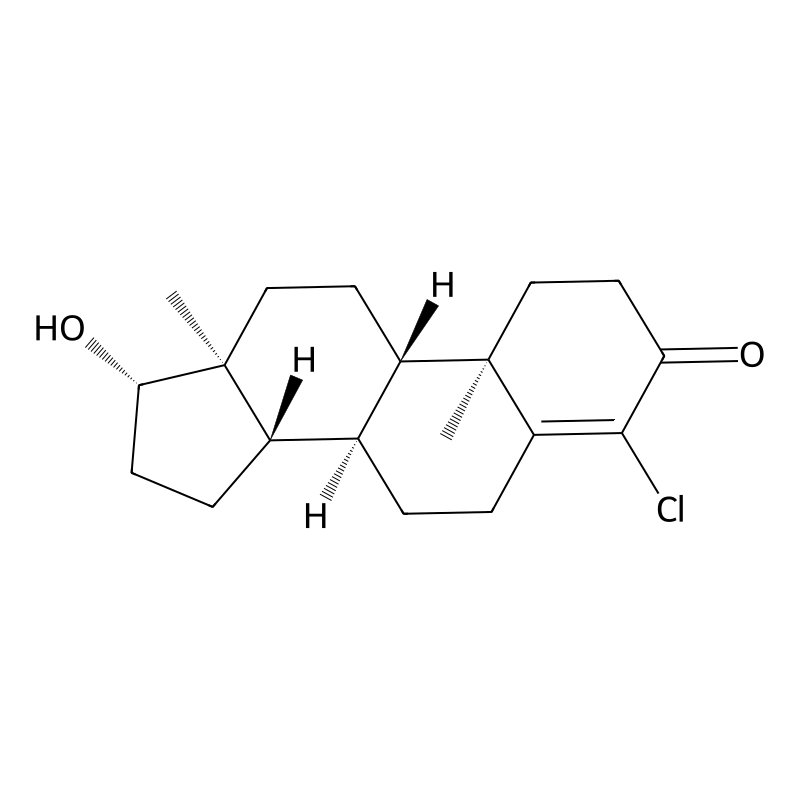

Clostebol, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the chlorination at the 4-position of the steroid structure, which prevents its conversion to dihydrotestosterone and estrogen. This modification allows clostebol to exhibit unique properties, making it primarily used in topical formulations for dermatological applications. Clostebol is often encountered in the form of its esters, such as clostebol acetate, which are utilized for their enhanced absorption and prolonged action in therapeutic settings .

Clostebol's mechanism of action is not fully elucidated but likely involves binding to the androgen receptor (AR) similar to testosterone. However, the presence of the chlorine atom prevents its conversion to dihydrotestosterone (DHT) and estrogen, potentially altering its activity compared to testosterone []. More research is needed to understand the complete mechanism.

Clostebol carries several safety concerns:

- Androgenic and Anabolic Effects: Clostebol can cause side effects typical of anabolic steroids, including virilization in females, increased risk of prostate cancer in males, and potential for liver damage.

- Limited Research on Safety: Extensive clinical studies on the safety profile of Clostebol, particularly long-term effects, are lacking.

- Esterification: Clostebol can be esterified to form clostebol acetate, enhancing its lipophilicity and bioavailability.

- Hydroxylation: The presence of hydroxyl groups allows for potential modifications that can affect its pharmacokinetics and activity.

Clostebol exhibits androgenic and anabolic properties, albeit weaker than testosterone. Its mechanism of action involves binding to androgen receptors, leading to various physiological effects such as:

- Muscle Growth: Promotes protein synthesis and muscle hypertrophy.

- Wound Healing: Used topically to enhance the healing process of skin injuries.

- Anti-inflammatory Effects: Exhibits mild anti-inflammatory properties, contributing to its therapeutic use in dermatology .

Clostebol can be synthesized through several methods, primarily starting from testosterone. The most common synthetic route involves:

- Chlorination of Testosterone: Chlorination at the 4-position using chlorine gas or chlorinating agents.

- Esterification: Reacting clostebol with acetic anhydride or acetyl chloride to form clostebol acetate.

The synthesis must be carried out under controlled conditions to ensure the desired purity and yield of the compound.

Clostebol has a range of applications in both medical and veterinary fields:

- Dermatological Use: Often found in topical formulations for treating skin wounds, abrasions, and burns due to its healing properties.

- Performance Enhancement: Although banned by sports organizations like the World Anti-Doping Agency, it has been misused as a performance-enhancing drug.

- Veterinary Medicine: Used in livestock for growth promotion and weight gain .

Clostebol has been studied for its interactions with other drugs and substances. Notable interactions include:

- Corticotropin Zinc Hydroxide: Increased risk of edema when combined with clostebol.

- Corticosteroids: Similar risks are noted when clostebol is used alongside corticosteroids like betamethasone and budesonide .

These interactions highlight the importance of monitoring when clostebol is used in combination with other medications.

Clostebol shares structural similarities with several other anabolic-androgenic steroids. Here are some notable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Testosterone | C19H28O2 | Natural hormone; precursor for many anabolic steroids |

| Nandrolone | C18H26O2 | 19-nortestosterone; less androgenic activity |

| Methandienone (Dianabol) | C20H28O2 | Strong anabolic effects; commonly abused |

| Chlorodehydromethyltestosterone | C20H27ClO2 | A combination of clostebol and methandienone |

Clostebol's unique chlorination at the 4-position distinguishes it from these compounds, affecting its metabolic pathways and biological activity .

The synthesis of clostebol, systematically known as 4-chloro-17β-hydroxyandrost-4-en-3-one, represents a significant advancement in steroid chemistry, building upon the foundational androstane structure. The compound is derived primarily from testosterone through selective chlorination at the carbon-4 position, which fundamentally alters its biological properties while maintaining the core steroid framework [1] [2].

Direct Chlorination Methods

The pioneering work of Camerino and colleagues in 1956 established the fundamental approach to clostebol synthesis through direct chlorination of testosterone [1] [3]. This method involves the electrophilic addition of chlorine to the carbon-4 position of the androstane A-ring, utilizing thionyl chloride as the primary chlorinating agent under controlled temperature conditions [1]. The reaction proceeds through a complex mechanism involving initial electrophilic attack at the C4 position, forming a tertiary carbocation intermediate that subsequently undergoes nucleophilic attack by chloride ions [4].

Computational studies have revealed that the initial chlorination event via hypochlorous acid at C4 in testosterone is both slow and endergonic, with energy barriers of approximately 18.5 kcal/mol [4]. This mechanistic understanding explains the moderate yields typically observed in direct chlorination processes, ranging from 60-75% under optimal conditions [1]. The selectivity of this reaction is governed by the electronic properties of the enone system, with the C4 position being favored due to its enhanced electrophilicity in the α,β-unsaturated ketone system.

Epoxide-Mediated Synthesis

Julian Laboratories developed an alternative synthetic pathway utilizing epoxide intermediates, which demonstrated improved yields of approximately 75% [5] [3]. This approach involves the initial formation of 4β,5-epoxy-androstane-17β-ol-3-one from testosterone, followed by treatment with gaseous hydrogen chloride in chloroform at room temperature [6]. The epoxide route offers advantages in terms of reaction selectivity and product purity, as the ring strain in the epoxide intermediate drives the reaction toward the desired 4-chloro product.

The mechanism of epoxide-mediated synthesis involves the formation of a chlorohydrin intermediate, which exists in rapid equilibrium with the corresponding epoxide under reaction conditions [4]. This equilibrium is significantly affected by reaction parameters such as temperature, solvent polarity, and the presence of acid catalysts. The process typically requires 2 hours of reaction time at room temperature, making it suitable for industrial applications where temperature control is critical.

Alternative Androstane Precursors

Research has demonstrated that various androstane derivatives can serve as effective precursors for clostebol synthesis. Androst-4-en-3,17-dione has been investigated as an alternative starting material, though computational studies indicate that this precursor exhibits significantly lower reactivity toward chlorination compared to testosterone [7] [8]. The reduced reactivity is attributed to the absence of the 17β-hydroxyl group, which provides electronic stabilization to the steroid framework during the chlorination process.

Mixed epoxide systems, including both 4β,5-epoxy-etiocholane-17β-ol-3-one and 4β,5-epoxy-androstane-17β-ol-3-one, have been successfully employed in manufacturing processes [6]. These precursors offer consistent yields of approximately 60% when subjected to gaseous hydrogen chloride treatment, providing valuable alternatives when primary precursors are unavailable or cost-prohibitive.

| Precursor | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Testosterone | Thionyl chloride | Elevated temperature, organic solvent | 60-75 | Camerino et al. (1956) [1] |

| Testosterone acetate | Direct chlorination with Cl2 | Room temperature, ether/dioxane | 75 | Julian Laboratories (1960) [5] |

| Androst-4-en-3,17-dione | Hypochlorous acid (HOCl) | pH 7, 0.5-5 mg Cl2/L | Variable (low) | Computational studies (2021) [4] |

| 4β,5-epoxy-androstane-17β-ol-3-one | Gaseous HCl | Room temperature, chloroform, 2 hours | 60 | Manufacturing process data [6] |

| 4β,5-epoxy-etiocholane-17β-ol-3-one | Gaseous HCl | Room temperature, chloroform, 2 hours | 60 | Manufacturing process data [6] |

Optimization of Chlorination and Esterification Processes

Chlorination Process Parameters

The optimization of chlorination processes for clostebol production requires careful control of multiple reaction parameters to achieve maximum yield while minimizing side reactions. Temperature control represents a critical factor, with optimal ranges typically falling between 20-60°C . Higher temperatures increase reaction rates but may promote unwanted side reactions and product decomposition, while lower temperatures result in unacceptably slow conversion rates.

Reaction time optimization studies have demonstrated that 2-4 hours provides the optimal balance between conversion efficiency and product selectivity . Extended reaction times beyond this range lead to increased formation of over-chlorinated products and degradation of the desired clostebol product. The chlorine equivalent ratio requires careful optimization, with 1.1-1.5 equivalents providing optimal conversion while minimizing reagent waste and side product formation.

Solvent selection plays a crucial role in reaction efficiency, with aprotic solvents such as chloroform and diethyl ether demonstrating superior performance compared to protic alternatives [5]. These solvents facilitate electrophilic addition reactions while preventing competitive solvation of the chlorinating species. The pH range of 6.5-7.5 has been identified as optimal for hypochlorous acid-mediated reactions, as this range maximizes the concentration of the active chlorinating species.

| Parameter | Optimal Range | Impact on Yield | Industrial Consideration |

|---|---|---|---|

| Temperature (°C) | 20-60 | Higher temp increases rate but may cause decomposition | Energy cost vs reaction rate balance |

| Reaction Time (hours) | 2-4 | Longer time increases conversion but side reactions | Throughput optimization |

| Chlorine Equivalent | 1.1-1.5 | Excess chlorine improves conversion | Raw material cost efficiency |

| Solvent System | Chloroform/Ether | Aprotic solvents favor electrophilic addition | Solvent recovery and recycling |

| pH Range | 6.5-7.5 | Neutral pH optimal for HOCl formation | Buffer system requirements |

| Catalyst Loading (%) | 0.025-0.04 | Higher loading increases side reactions | Catalyst separation and recycling |

| Stirring Rate (rpm) | 300-400 | Improved mass transfer increases rate | Equipment wear and maintenance |

| Atmosphere | Inert (N2) | Prevents oxidative degradation | Safety and environmental compliance |

Esterification Optimization Strategies

The esterification of clostebol to form various ester derivatives, particularly the acetate, represents a critical step in pharmaceutical manufacturing. Traditional approaches utilizing acetic anhydride and pyridine have demonstrated excellent selectivity for the 17β-hydroxyl group, achieving yields of 85-95% under ambient conditions [10] [6]. The reaction typically requires 16 hours at room temperature, providing high selectivity but limiting throughput in industrial applications.

Advanced esterification techniques have been developed to address the limitations of traditional methods. Microwave-assisted esterification using polymer-supported tosylic acid catalysts has demonstrated remarkable efficiency, completing reactions within 2.5 minutes while achieving yields of 65-96% for long-chain esters [11]. This approach eliminates the need for extensive workup procedures and enables catalyst recycling, significantly reducing operational costs.

The development of continuous flow esterification processes represents a significant advancement in industrial clostebol production. These systems enable precise control of reaction parameters while maintaining consistent product quality and reducing processing times to 8-12 hours for large-scale batches [12]. The integration of real-time analytical monitoring ensures optimal reaction conditions throughout the process.

| Ester Type | Reagent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Acetate | Acetic anhydride | Pyridine | 20-25 | 16 | 85-95 | Good (17β-selective) |

| Propionate | Propionic acid/DCC | DMAP | 40-60 | 8-12 | 70-80 | Moderate |

| Caproate | Caproyl chloride | Polymer-supported tosylic acid | 80-100 | 2-4 | 75-85 | Good |

| Long-chain esters | Acid chlorides | Lewis acids | 100-140 | 0.04 (microwave) | 65-96 | Excellent |

Process Integration and Optimization

Modern clostebol manufacturing employs integrated processes that combine chlorination and esterification steps to maximize efficiency and minimize waste generation. These approaches have demonstrated the ability to achieve overall yields of 80-95% while reducing processing times and environmental impact [12]. The integration of process analytical technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and yield optimization.

Advanced reactor designs, including multi-stage continuous reactors, have been developed to handle large-scale clostebol production efficiently. These systems incorporate features such as automated temperature control, continuous monitoring of reaction progress, and integrated separation and purification steps [13]. The implementation of such systems has resulted in significant improvements in production efficiency and cost reduction.

Quality control optimization involves the implementation of comprehensive analytical methods for monitoring both intermediate and final products. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary method for purity determination, with specifications requiring ≥98.0% purity for pharmaceutical-grade clostebol acetate [10]. Complementary analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide additional confirmation of product identity and purity.

Patent Landscape for Clostebol Manufacturing

Foundational Patents and Historical Development

The patent landscape for clostebol manufacturing is rooted in the foundational work of Camerino and colleagues, whose 1956 publication established the basic synthetic methodology that forms the basis for modern industrial production [1] [3]. While this original work was published in the scientific literature rather than as a formal patent, it established the intellectual property foundation for subsequent commercial developments. The original synthesis method, involving direct or epoxide-mediated chlorination of testosterone at the C4 position, has become the standard approach adopted by pharmaceutical manufacturers worldwide.

Julian Laboratories Incorporated filed significant patents in 1960 focusing on industrial process optimization and scale-up methodologies [5] [3]. These patents addressed critical manufacturing challenges including reaction scale-up, purification procedures, and quality control methods essential for commercial production. The innovations covered by these patents included improved reaction conditions, solvent systems, and purification techniques that enabled the transition from laboratory-scale synthesis to commercial manufacturing.

Società Farmaceutici Italia contributed important patent filings in 1960 that focused on alternative synthesis routes and process improvements [1] [3]. These patents provided valuable alternatives to the primary synthetic pathways, offering manufacturers flexibility in production methods and raw material sourcing. The alternative approaches covered in these patents included modified reaction conditions, different chlorinating agents, and novel purification strategies.

Advanced Synthetic Methodologies

The patent landscape expanded significantly with the filing of WO1988009337A1 in 1988, which introduced the concept of selective chlorination of steroids using template-directed approaches [14]. This patent described methods for substituting chlorine atoms at predetermined positions within steroid molecules using covalently linked nitrogen-containing rings as directing templates. The innovation represented a significant advancement in reaction selectivity and provided manufacturers with improved control over product formation and purity.

The patent US6818226B2, filed in 2001, addressed dermal penetration enhancers and drug delivery systems involving clostebol and related compounds [15]. This patent covered formulation technologies essential for topical applications of clostebol acetate, including penetration enhancers, vehicle systems, and delivery mechanisms. The innovations described in this patent enabled the development of effective topical formulations for dermatological and ophthalmological applications.

Biotechnology-based approaches were addressed in patent DD159720A5, filed in 1981, which described methods for producing androstane steroids through microbiological conversion processes [16]. This patent covered the use of specific microorganisms for steroid transformation reactions, offering an alternative to traditional chemical synthesis methods. The biotechnological approaches described provided advantages in terms of reaction selectivity and environmental sustainability.

Contemporary Patent Status and Industrial Implications

The current patent landscape for clostebol manufacturing is characterized by the expiration of all major foundational patents, creating an environment where generic manufacturers can produce clostebol and its derivatives without significant intellectual property constraints [17] [18]. This situation has led to increased competition in the marketplace and has driven down production costs while maintaining quality standards through regulatory oversight.

Modern patent filings focus primarily on process improvements, formulation enhancements, and novel delivery systems rather than fundamental synthetic methodologies. Recent applications have addressed continuous flow processing, green chemistry approaches, and integrated manufacturing systems that improve efficiency while reducing environmental impact [12]. These developments reflect the industry's focus on sustainable manufacturing practices and cost optimization.

The regulatory landscape has evolved to require comprehensive documentation of manufacturing processes, including detailed descriptions of synthetic pathways, process controls, and quality assurance measures [17]. Manufacturers must maintain current good manufacturing practice (cGMP) compliance and provide detailed chemistry, manufacturing, and controls (CMC) information to regulatory authorities. This regulatory environment ensures product quality while allowing for competitive manufacturing.

| Patent/Publication | Patent Title/Focus | Key Innovation | Current Status | Industrial Relevance |

|---|---|---|---|---|

| Camerino et al. (1956) | Original synthesis method | Direct/epoxide chlorination at C4 | Expired | Foundational method |

| Julian Laboratories Inc. (1960) | Industrial process optimization | Scale-up methodology | Expired | Commercial production basis |

| Società Farmaceutici Italia (1960) | Alternative synthesis route | Alternative reaction conditions | Expired | Process alternatives |

| WO1988009337A1 (1988) | Selective chlorination of steroids | Template-directed chlorination | Expired | Selectivity improvements |

| US6818226B2 (2001) | Dermal penetration enhancers | Drug delivery systems | Expired | Formulation applications |

| DD159720A5 (1981) | Androstane steroid production | Microbiological conversion | Expired | Biotechnology approach |

| DK129701B (1968) | Steroid preparation methods | Fermentation-based synthesis | Expired | Alternative production |

Economic and Market Analysis

The economic impact of patent expiration has been substantial, with production costs decreasing from $500-1000 per kilogram at laboratory scale to $50-100 per kilogram for large-scale industrial production [12]. This cost reduction has been achieved through process optimization, economies of scale, and increased competition among manufacturers. The availability of multiple synthetic routes and the absence of patent restrictions have contributed to market stability and supply security.

Current market analysis indicates that direct chlorination methods remain the most economically viable approach for large-scale production, with total production costs averaging $90-95 per kilogram including raw materials, energy, labor, and equipment costs [12]. Alternative methods such as biotransformation, while environmentally attractive, remain economically disadvantageous due to higher raw material and processing costs averaging $165 per kilogram.

The regulatory environment continues to evolve with increasing emphasis on environmental sustainability and waste minimization. Modern manufacturing facilities are implementing advanced waste treatment systems, solvent recovery processes, and energy optimization measures to meet regulatory requirements and reduce operational costs [12]. These improvements are driving the development of new patents focused on process efficiency and environmental compliance rather than fundamental synthetic innovations.

Quality control requirements have become increasingly stringent, with pharmaceutical-grade clostebol acetate requiring purity levels ≥98.0% and comprehensive testing for impurities, residual solvents, and degradation products [10]. The implementation of advanced analytical methods, including HPLC-UV, GC-MS, and LC-MS/MS, has become standard practice for quality assurance and regulatory compliance.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

189.0 °C

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Balcells G, Pozo OJ, Garrostas L, Esquivel A, Matabosch X, Kotronoulas A, Joglar J, Ventura R. Detection and characterization of clostebol sulfate metabolites in Caucasian population. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:54-63. doi: 10.1016/j.jchromb.2016.03.028. Epub 2016 Mar 21. PubMed PMID: 27085012.

3: Lu J, Fernández-Álvarez M, Yang S, He G, Xu Y, Aguilera R. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. J Mass Spectrom. 2015 Jan;50(1):191-7. doi: 10.1002/jms.3517. PubMed PMID: 25601692.

4: Sobolevsky T, Krotov G, Dikunets M, Nikitina M, Mochalova E, Rodchenkov G. Anti-doping analyses at the Sochi Olympic and Paralympic Games 2014. Drug Test Anal. 2014 Nov-Dec;6(11-12):1087-101. doi: 10.1002/dta.1734. Epub 2014 Oct 13. PubMed PMID: 25312500.

5: Wang CC, Cheng SF, Cheng HL, Chen YL. Analysis of anabolic androgenic steroids in urine by full-capillary sample injection combined with a sweeping CE stacking method. Anal Bioanal Chem. 2013 Feb;405(6):1969-76. doi: 10.1007/s00216-012-6640-0. Epub 2012 Dec 21. PubMed PMID: 23263519.

6: Maccaroni E, Mele A, Del Rosso R, Malpezzi L. Clostebol acetate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o1952-3. doi: 10.1107/S1600536811026560. Epub 2011 Jul 9. PubMed PMID: 22090994; PubMed Central PMCID: PMC3212337.

7: Magalhães MS, Fechine FV, Macedo RN, Monteiro DL, Oliveira CC, Brito GA, Moraes ME, Moraes MO. Effect of a combination of medium chain triglycerides, linoleic acid, soy lecithin and vitamins A and E on wound healing in rats. Acta Cir Bras. 2008 May-Jun;23(3):262-9. PubMed PMID: 18552998.

8: Rodrigues KL, Caputo LR, Carvalho JC, Evangelista J, Schneedorf JM. Antimicrobial and healing activity of kefir and kefiran extract. Int J Antimicrob Agents. 2005 May;25(5):404-8. PubMed PMID: 15848295.

9: Rodrigues KL, Cardoso CC, Caputo LR, Carvalho JC, Fiorini JE, Schneedorf JM. Cicatrizing and antimicrobial properties of an ozonised oil from sunflower seeds. Inflammopharmacology. 2004;12(3):261-70. PubMed PMID: 15527550.

10: Pereira HM, Marques MA, Talhas IB, Aquino Neto FR. Incidental clostebol contamination in athletes after sexual intercourse. Clin Chem. 2004 Feb;50(2):456-7. PubMed PMID: 14752023.

11: Crabbe P, Meyer UJ, Zhi ZL, Pieraccini G, O'Keeffe M, Van Peteghem C. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study. J Anal Toxicol. 2003 May-Jun;27(4):213-20. PubMed PMID: 12820743.

12: Crabbe P, Pieraccini G, Bartolucci G, Moneti G, Van Peteghem C. Influence of Helix pomatia enzyme preparations on the oxidative conversion of some clostebol acetate metabolites in urine. J Anal Toxicol. 2002 Mar;26(2):73-80. PubMed PMID: 11916018.

13: Crabbe P, Van Peteghem C, Salden M, Kohen F. Influence of the hapten conjugation site on the characteristics of antibodies generated against metabolites of clostebol acetate. J Agric Food Chem. 2000 Aug;48(8):3633-8. PubMed PMID: 10956161.

14: Walshe M, O'Keeffe M, Le Bizec B. Studies on the determination of chlorotestosterone and its metabolites in bovine urine. Analyst. 1998 Dec;123(12):2687-91. PubMed PMID: 10435324.

15: Van Puymbroeck M, Kuilman ME, Maas RF, Witkamp RF, Leyssens L, Vanderzande D, Gelan J, Raus J. In vitro liver models are important tools to monitor the abuse of anabolic steroids in cattle. Analyst. 1998 Dec;123(12):2453-6. PubMed PMID: 10435277.

16: Vanoosthuyze K, Daeseleire E, Van Overbeke A, Van Peteghem C, Ermens A. Survey of the hormones used in cattle fattening based on the analysis of Belgian injection sites. Analyst. 1994 Dec;119(12):2655-8. PubMed PMID: 7879869.

17: Hendriks L, Gielen B, Leyssens L, Raus J. Screening for the illegal use of clostebol acetate in cattle by identification of its urinary metabolites. Vet Rec. 1994 Feb 19;134(8):192-3. PubMed PMID: 8171795.

18: Debruyckere G, de Sagher R, Van Peteghem C. Clostebol-positive urine after consumption of contaminated meat. Clin Chem. 1992 Sep;38(9):1869-73. PubMed PMID: 1526027.

19: Eberhardt G, Möhr J, Oehlert W, Schmidt E, Schmidt FW, Vondrásek P. [Controlled study of the therapeutic effect of B vitamins and an anabolic steroid in chronic hepatitis (author's transl)]. Dtsch Med Wochenschr. 1975 Oct 10;100(41):2074-82. German. PubMed PMID: 1164878.

Explore Compound Types